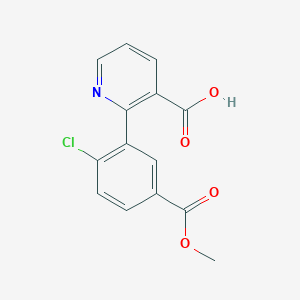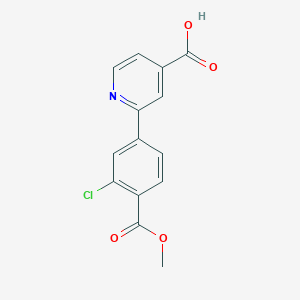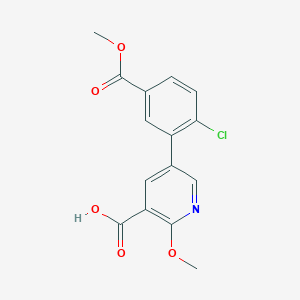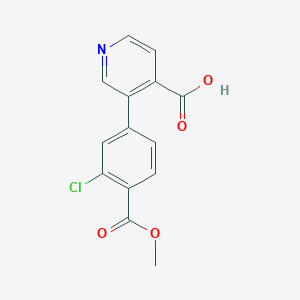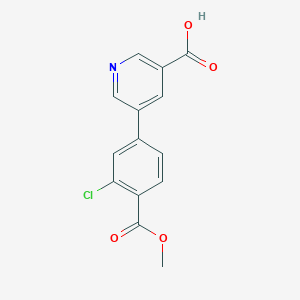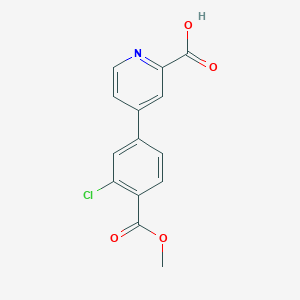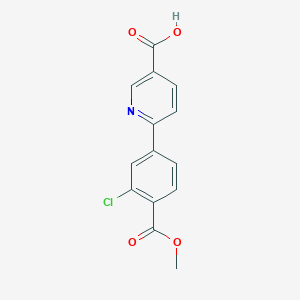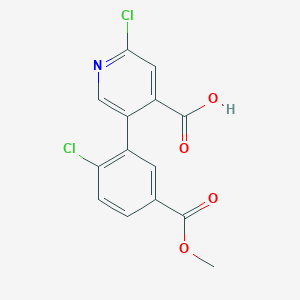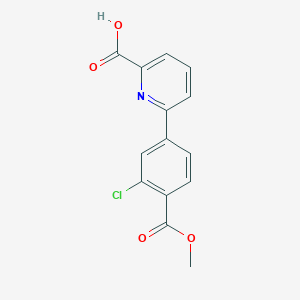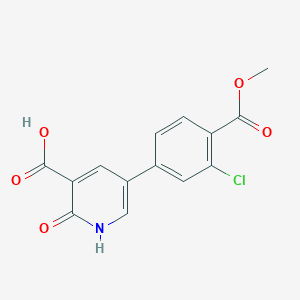
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% (5-CMCHNA) is an organic compound with a variety of applications in scientific research. It is an important component of many laboratory experiments and has been studied for its biochemical and physiological effects. 5-CMCHNA is a useful tool for studying the effects of drugs on the body and for exploring new therapeutic approaches.
科学研究应用
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is used in a variety of scientific research applications. It is a useful tool for studying the effects of drugs on the body, as it can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can be used to explore new therapeutic approaches for treating various diseases. It has also been used in studies of the effects of environmental pollutants on the body.
作用机制
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to receptors in the body, which then triggers a series of biochemical reactions. These reactions lead to the production of various hormones and other molecules, which then act on the body to produce the desired effect.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to be effective in reducing inflammation, reducing pain, and improving cognitive function. In addition, it has been found to be an effective anti-oxidant, and it has been shown to be effective in protecting against oxidative stress.
实验室实验的优点和局限性
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is a useful tool for laboratory experiments, as it is relatively easy to synthesize and is relatively stable. However, it is important to note that it is a relatively new compound and its effects are not yet fully understood. In addition, it is important to note that the compound can be toxic if used in large quantities, and it should be handled with care.
未来方向
The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could be conducted on the mechanism of action of the compound, in order to better understand how it works and how it can be used to treat various diseases. Finally, research could be conducted on the safety and toxicity of the compound, in order to ensure that it can be used safely in laboratory experiments.
合成方法
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is synthesized from a reaction between 4-chloro-3-methoxybenzaldehyde and 2-hydroxynicotinic acid. The reaction is catalyzed by a strong acid and proceeds through a series of steps. First, the 4-chloro-3-methoxybenzaldehyde is reacted with 2-hydroxynicotinic acid in the presence of a strong acid catalyst. This produces an intermediate product, which is then reacted with an excess of 2-hydroxynicotinic acid in the presence of a strong acid catalyst. This produces the final product, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%. The reaction is typically conducted at room temperature, and the reaction time is typically around 10 minutes.
属性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)9-3-2-7(5-11(9)15)8-4-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABCAMODOHRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688338 |
Source


|
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-81-8 |
Source


|
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

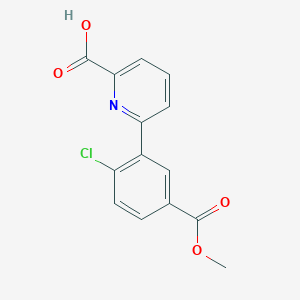
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
